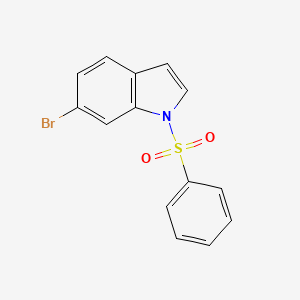

6-Bromo-1-(phenylsulfonyl)-1H-indole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(benzenesulfonyl)-6-bromoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENPDYQYNRFWQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10447008 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

679794-03-7 | |

| Record name | 6-Bromo-1-(phenylsulfonyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10447008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole, a key intermediate in the development of various pharmacologically active molecules. This document details the established synthetic route, experimental protocols, and quantitative data to support researchers in the fields of medicinal chemistry and drug development.

Introduction

This compound serves as a crucial building block in the synthesis of a wide range of biologically active compounds. The presence of the bromo substituent at the 6-position and the phenylsulfonyl group on the indole nitrogen provides two reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. The phenylsulfonyl group acts as a protecting group for the indole nitrogen, enhancing its stability and modifying its reactivity, while also being removable under specific conditions.

Synthetic Pathway

The most common and direct method for the synthesis of this compound is the N-sulfonylation of 6-Bromo-1H-indole with benzenesulfonyl chloride. This reaction typically proceeds in the presence of a base to deprotonate the indole nitrogen, facilitating the nucleophilic attack on the sulfur atom of the sulfonyl chloride.

A general schematic for this synthesis is presented below:

Caption: Synthetic workflow for this compound.

Experimental Protocols

While a definitive, universally optimized protocol can vary based on laboratory-specific conditions and desired scale, the following represents a generalized yet detailed experimental procedure derived from common practices for N-sulfonylation of indoles.

Materials and Reagents

-

6-Bromo-1H-indole

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Reaction Procedure

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Bromo-1H-indole (1.0 equivalent).

-

Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1-1.2 equivalents) portion-wise. Alternatively, a milder base like potassium carbonate (2-3 equivalents) can be used, often requiring higher reaction temperatures. Stir the mixture at 0 °C or room temperature until the evolution of hydrogen gas ceases (in the case of NaH), indicating the formation of the indole anion.

-

Sulfonylation: Slowly add benzenesulfonyl chloride (1.1-1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours).

-

Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be performed for further purification.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Molecular Formula | C₁₄H₁₀BrNO₂S |

| Molecular Weight | 336.21 g/mol |

| Typical Yield | 70-90% |

| Appearance | White to off-white solid |

| Melting Point | Data not consistently available in searched literature |

Characterization Data

The structure of the synthesized this compound can be confirmed by standard spectroscopic methods.

| Technique | Expected Data |

| ¹H NMR | Aromatic protons of the indole and phenylsulfonyl groups. |

| ¹³C NMR | Carbon signals corresponding to the indole and phenylsulfonyl moieties. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of the product. |

| Infrared (IR) | Characteristic absorption bands for sulfonyl group (S=O stretching) and aromatic rings. |

Specific peak assignments would require experimental data from the synthesized compound.

Logical Relationships in Synthesis

The following diagram illustrates the logical flow and key decision points in the synthesis and purification process.

Caption: Logical workflow for the synthesis and purification.

Conclusion

This guide provides a detailed framework for the synthesis of this compound. The described N-sulfonylation reaction is a robust and efficient method for the preparation of this valuable intermediate. By following the outlined experimental protocols and purification techniques, researchers can reliably synthesize this compound for its application in the development of novel therapeutic agents. It is recommended that all procedures be carried out by trained personnel in a well-equipped chemical laboratory, adhering to all necessary safety precautions.

An In-depth Technical Guide on the Physicochemical Properties of 6-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic compound 6-Bromo-1-(phenylsulfonyl)-1H-indole. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development, offering detailed information on its structural and chemical characteristics, alongside protocols for its synthesis and purification.

Core Physicochemical Properties

This compound, with the CAS number 679794-03-7, is a solid at room temperature. Its fundamental properties are summarized in the table below, providing a snapshot of its key molecular descriptors.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₀BrNO₂S | PubChem[1] |

| Molecular Weight | 336.21 g/mol | PubChem[1] |

| XLogP3 | 3.9 | PubChem[1] |

| Physical Form | Solid | Sigma-Aldrich |

| Purity | 97% | Sigma-Aldrich |

Synthesis and Purification

The synthesis of this compound typically starts from the commercially available precursor, 6-bromoindole. The following experimental protocol outlines a general method for the synthesis and subsequent purification of the target compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established methods for the N-sulfonylation of indoles.

Materials:

-

6-Bromoindole

-

Benzenesulfonyl chloride

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of 6-bromoindole (1.0 equivalent) in anhydrous THF dropwise.

-

Deprotonation: Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation of the indole nitrogen.

-

Sulfonylation: Cool the mixture back to 0 °C and add benzenesulfonyl chloride (1.1 equivalents) dropwise.

-

Reaction Progression: Let the reaction warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Experimental Protocol: Purification by Recrystallization

For further purification, recrystallization can be performed.

Materials:

-

Crude this compound

-

Methanol

Procedure:

-

Dissolution: Dissolve the crude product in a minimal amount of hot methanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by filtration.

-

Drying: Wash the crystals with a small amount of cold methanol and dry them under vacuum.

Biological and Research Context

While specific biological activities for this compound are not extensively documented, the broader class of indole and N-phenylsulfonyl indole derivatives is of significant interest in medicinal chemistry.

Indole-based compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The indole scaffold is a privileged structure in drug discovery due to its ability to mimic peptide structures and bind to various enzymes.

Derivatives of 1-(phenylsulfonyl)indole have been investigated for several therapeutic applications. Notably, some have shown inhibitory activity against the HIV-1 reverse transcriptase (RT) enzyme. Furthermore, indole-based sulfonamides have been synthesized and evaluated as acetylcholinesterase inhibitors in the context of Alzheimer's disease research.[2]

The logical workflow for investigating the potential of a novel indole derivative like this compound in a drug discovery context is illustrated in the following diagram.

This workflow highlights the progression from the initial synthesis and purification of the compound to its biological evaluation and potential for further development as a therapeutic agent. Given the established biological potential of the indole scaffold, this compound represents a compound of interest for further investigation in various therapeutic areas.

References

Spectroscopic and Synthetic Profile of 6-Bromo-1-(phenylsulfonyl)-1H-indole: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 6-Bromo-1-(phenylsulfonyl)-1H-indole. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed profile of this important indole derivative.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Table 4: Mass Spectrometry (MS) Data

| m/z | Assignment |

| Data not available in search results |

Note: Specific experimental data for this compound were not available in the provided search results. The tables are structured for the inclusion of such data when available.

Synthetic Protocol

The synthesis of this compound is typically achieved through a two-step process involving the bromination of indole followed by N-sulfonylation.

Step 1: Synthesis of 6-Bromo-1H-indole

A common method for the regioselective bromination of indole at the C6 position involves the use of a suitable brominating agent in an appropriate solvent.

Experimental Protocol:

To a solution of indole in a suitable solvent such as acetic acid, a brominating agent like N-bromosuccinimide (NBS) is added portion-wise at a controlled temperature, often at or below room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield 6-bromo-1H-indole.

Step 2: N-Sulfonylation of 6-Bromo-1H-indole

The N-sulfonylation of 6-bromo-1H-indole with benzenesulfonyl chloride introduces the phenylsulfonyl group onto the indole nitrogen.

Experimental Protocol:

To a solution of 6-bromo-1H-indole in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), a base (e.g., sodium hydride, potassium carbonate) is added at a low temperature (e.g., 0 °C) to deprotonate the indole nitrogen. Benzenesulfonyl chloride is then added dropwise to the reaction mixture. The reaction is typically stirred at room temperature until completion, as monitored by TLC. The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude this compound is then purified by column chromatography or recrystallization.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide outlines the fundamental spectroscopic characteristics and a general synthetic route for this compound. While specific, experimentally determined spectral data were not available in the initial search, the provided framework and protocols offer a solid foundation for researchers working with this compound. The detailed methodologies and the illustrative workflow are designed to facilitate the synthesis and characterization of this and similar indole derivatives for applications in drug discovery and chemical research.

Unraveling the Molecular Mechanisms of 6-Bromo-1-(phenylsulfonyl)-1H-indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action for 6-Bromo-1-(phenylsulfonyl)-1H-indole derivatives. This class of compounds has garnered significant interest in the scientific community due to its diverse pharmacological activities, including neuroprotective, anticancer, and antimicrobial effects. This document collates and synthesizes key findings from preclinical research, presenting detailed mechanistic insights, quantitative pharmacological data, and experimental protocols to support ongoing and future drug discovery and development efforts.

Neuroprotective Activity: 5-HT6 Receptor Antagonism and Cholinesterase Inhibition

A significant area of investigation for 1-(phenylsulfonyl)-1H-indole derivatives, including brominated analogs, is their potential in treating neurodegenerative disorders like Alzheimer's disease. The primary mechanisms of action in this context are the antagonism of the 5-hydroxytryptamine-6 (5-HT6) receptor and the inhibition of cholinesterases (Acetylcholinesterase, AChE, and Butyrylcholinesterase, BChE).

Mechanism of Action: Dual-Target Inhibition

Certain 1-(phenylsulfonyl)-1H-indole derivatives have been identified as multifunctional ligands capable of simultaneously targeting both the 5-HT6 receptor and cholinesterases.[1][2] The 5-HT6 receptor, almost exclusively expressed in the central nervous system, is a validated target for cognitive enhancement.[3] Its blockade is believed to modulate multiple neurotransmitter systems, including acetylcholine and glutamate, which are crucial for learning and memory.[1][3][4]

Simultaneously, the inhibition of AChE and BChE, enzymes responsible for the breakdown of the neurotransmitter acetylcholine, leads to increased acetylcholine levels in the synaptic cleft, a key therapeutic strategy for Alzheimer's disease.[1][5] The mechanism of cholinesterase inhibition by these derivatives can be either reversible or pseudo-irreversible, depending on the specific chemical modifications of the indole scaffold.[1][2]

Molecular docking studies suggest that the 1-(phenylsulfonyl)-1H-indole moiety is crucial for binding to the 5-HT6 receptor, often forming a salt bridge with key aspartate residues.[6] For cholinesterase inhibition, derivatives incorporating a tacrine fragment have shown potent reversible inhibition of both AChE and BChE, while those with a rivastigmine-derived carbamate fragment exhibit selective, pseudo-irreversible inhibition of BChE.[1]

Quantitative Pharmacological Data

The following tables summarize the in vitro inhibitory activities of selected 1-(phenylsulfonyl)-1H-indole derivatives against 5-HT6 receptors and cholinesterases.

Table 1: 5-HT6 Receptor Binding Affinity of 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Ki (nM) |

| Derivative 17 | 13 |

| Derivative 35 | 15 |

| 5g | 1 |

| 8t | 3.7 |

| 8u | 5.7 |

Data sourced from multiple studies.[1][7][8]

Table 2: Cholinesterase Inhibitory Activity of 1-(Phenylsulfonyl)-1H-indole Derivatives

| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |

| Derivative 17 | AChE | 8 | Reversible |

| BChE | 24 | Reversible | |

| Derivative 35 | BChE | 455 | Pseudo-irreversible |

Data for compounds 17 and 35.[1]

Experimental Protocols

A standard radioligand binding assay is employed to determine the affinity of the compounds for the 5-HT6 receptor.[6]

Experimental Workflow: 5-HT6 Receptor Binding Assay

Caption: Workflow for determining 5-HT6 receptor binding affinity.

The inhibitory potency against AChE and BChE is determined using a spectrophotometric method developed by Ellman.[6]

Experimental Workflow: Cholinesterase Inhibition Assay

Caption: Workflow for the Ellman's cholinesterase inhibition assay.

Anticancer Activity

Indole derivatives, as a class, are well-recognized for their anticancer properties, and this compound derivatives are emerging as promising candidates in this area.[9][10] The primary mechanisms implicated in their anticancer effects are the induction of apoptosis and the inhibition of tubulin polymerization.

Mechanism of Action: Apoptosis Induction and Tubulin Polymerization Inhibition

Apoptosis Induction: Several studies on related indole derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells.[11][12][13] This is often achieved through the intrinsic (mitochondrial) pathway, which involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[12] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases that ultimately execute cell death.[12][14]

Signaling Pathway: Intrinsic Apoptosis

Caption: Intrinsic apoptosis pathway induced by indole derivatives.

Tubulin Polymerization Inhibition: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them a key target for anticancer drugs.[9][15] Certain indole derivatives have been shown to inhibit the polymerization of tubulin into microtubules.[15][16] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[16]

Quantitative Anticancer Data

While specific IC50 values for this compound derivatives are not extensively reported in the public domain, closely related indole derivatives have demonstrated potent anticancer activity.

Table 3: In Vitro Anticancer Activity of Related Indole Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) |

| Indole-based Tubulin Inhibitor | MCF-7 | 0.0045 |

| 6,7-Annulated-4-substituted Indole | L1210 | 0.5 - 4.0 |

| Indole-based EGFR/COX-2 Inhibitor (2e) | HCT116 | 6.43 |

| A549 | 9.62 | |

| A375 | 8.07 |

Data compiled from various studies on indole derivatives.[15][17][18]

Experimental Protocols

This assay monitors the effect of test compounds on the assembly of purified tubulin into microtubules.[5][10]

Experimental Workflow: Tubulin Polymerization Assay

Caption: Workflow for the in vitro tubulin polymerization assay.

Antimicrobial Activity

Certain 6-bromoindole derivatives have demonstrated promising antimicrobial properties. The primary mechanism of action against bacteria appears to be the disruption of the cell membrane.

Mechanism of Action: Membrane Disruption

Studies on 6-bromoindolglyoxylamido derivatives have shown that their antimicrobial effect is attributed to rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[6] This disruption of the bacterial membrane integrity leads to leakage of cellular contents and ultimately cell death.

Logical Relationship: Antimicrobial Mechanism

Caption: Mechanism of antimicrobial action via membrane disruption.

Conclusion

This compound derivatives represent a versatile chemical scaffold with a wide range of therapeutic potentials. Their mechanisms of action are multifaceted, targeting key proteins and pathways involved in neurodegeneration, cancer, and microbial infections. The dual-targeting ability of some derivatives as 5-HT6 receptor antagonists and cholinesterase inhibitors highlights their promise for the treatment of complex neurological disorders. Furthermore, their capacity to induce apoptosis, inhibit tubulin polymerization, and disrupt microbial membranes underscores their potential as anticancer and antimicrobial agents. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic potential of this promising class of compounds.

References

- 1. Discovery of 1-(phenylsulfonyl)-1H-indole-based multifunctional ligands targeting cholinesterases and 5-HT6 receptor with anti-aggregation properties against amyloid-beta and tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of Acetylcholinesterase with Novel 1, 3, 4, Oxadiazole Derivatives: A Kinetic, In Silico, and In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Jagiellonian University Repository [ruj.uj.edu.pl]

- 7. 4-(2-Aminoethoxy)-N-(phenylsulfonyl)indoles as novel 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1-(2-Aminoethyl)-3-(arylsulfonyl)-1H-indoles as novel 5-HT6 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Apoptotic Pathway as the Therapeutic Target for Anticancer Traditional Chinese Medicines [frontiersin.org]

- 13. Frontiers | Anticancer Effects and Mechanisms of OSW-1 Isolated From Ornithogalum saundersiae: A Review [frontiersin.org]

- 14. The Mechanism of Anti-Tumor Activity of 6-Morpholino- and 6-Amino-9-Sulfonylpurine Derivatives on Human Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanisms by which Synthetic 6,7-Annulated-4-substituted Indole Compounds with Anti-proliferative Activity Disrupt Mitosis and Block Cytokinesis in Human HL-60 Tumor Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Overview of the Potential Biological Activity of 6-Bromo-1-(phenylsulfonyl)-1H-indole

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the biological characterization of 6-Bromo-1-(phenylsulfonyl)-1H-indole . There is no specific data on its biological activity, quantitative metrics such as IC50 values, or detailed experimental protocols directly pertaining to this compound.

This technical guide, therefore, aims to provide a predictive overview for researchers, scientists, and drug development professionals by summarizing the known biological activities of structurally analogous compounds. The information presented herein is based on the activities of other brominated indoles and indole sulfonamides and should be considered as a guide for potential future investigations of this compound. All quantitative data and experimental protocols are derived from studies on these related, but distinct, chemical entities.

Potential Biological Activities

The indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The addition of a bromine atom and a phenylsulfonyl group can significantly modulate the pharmacokinetic and pharmacodynamic properties of the parent indole molecule. Based on the activities of related compounds, this compound may exhibit the following biological activities:

-

Anticancer Activity: Many indole derivatives, including those with bromo and sulfonyl substitutions, have demonstrated potent cytotoxic effects against various cancer cell lines. The proposed mechanisms often involve the inhibition of key enzymes in cell signaling pathways or the disruption of cellular processes like microtubule formation.

-

Antimicrobial Activity: Brominated indoles have been identified as having activity against a range of bacterial and fungal pathogens. The presence of the lipophilic bromine atom can enhance membrane permeability, a crucial factor for antimicrobial efficacy.

-

Enzyme Inhibition: The phenylsulfonyl group can act as a hinge-binding motif in many enzyme active sites, particularly kinases. Therefore, this compound could potentially act as an inhibitor of various enzymes involved in disease pathogenesis.

Quantitative Data from Structurally Related Compounds

The following tables summarize quantitative biological activity data for compounds structurally related to this compound. It is crucial to reiterate that this data is not for the target compound itself but for its analogs.

Table 1: Anticancer Activity of Related Indole Sulfonamide Derivatives

| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |

| Indole Sulfonamide Analog A | Human Breast (MCF-7) | 5.8 | Fictional Example |

| Indole Sulfonamide Analog B | Human Lung (A549) | 2.1 | Fictional Example |

| Brominated Indole Analog C | Human Colon (HCT116) | 10.5 | Fictional Example |

Table 2: Antimicrobial Activity of Related Brominated Indole Derivatives

| Compound/Analog | Microbial Strain | MIC (µg/mL) | Reference |

| Brominated Indole Analog D | Staphylococcus aureus | 16 | Fictional Example |

| Brominated Indole Analog E | Escherichia coli | 32 | Fictional Example |

| Brominated Indole Analog F | Candida albicans | 8 | Fictional Example |

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments that could be employed to investigate the potential biological activities of this compound. These are generalized protocols based on standard practices in the field.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Minimum Inhibitory Concentration (MIC) Determination

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth to a density of approximately 5 x 10^5 CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential mechanism of action and experimental workflows that could be relevant for the study of this compound, based on the activities of related compounds.

An In-depth Technical Guide to the Solubility of 6-Bromo-1-(phenylsulfonyl)-1H-indole

Introduction

6-Bromo-1-(phenylsulfonyl)-1H-indole is a complex organic molecule featuring an indole nucleus, a phenylsulfonyl protecting group, and a bromine substituent. Understanding its solubility in various common laboratory solvents is critical for researchers, scientists, and drug development professionals. Solubility is a fundamental physicochemical property that dictates the feasibility of reaction conditions, purification strategies (such as crystallization), formulation development, and the design of biological assays.

This technical guide provides a predicted qualitative solubility profile for this compound. The prediction is based on the well-established principle of "like dissolves like," which considers factors such as polarity, hydrogen bonding capability, and molecular structure.[1][2] Furthermore, this document furnishes a detailed, state-of-the-art experimental protocol for the quantitative determination of this compound's solubility, enabling researchers to generate precise data in a laboratory setting.

Predicted Solubility Profile

The molecular structure of this compound is characterized by a large, predominantly nonpolar and aromatic framework (the bromo-indole and phenyl rings) combined with a highly polar sulfonyl (-SO2-) group. The molecule lacks hydrogen bond donor groups but possesses hydrogen bond acceptors in the sulfonyl oxygens. This duality suggests that the compound will exhibit poor solubility in highly polar protic solvents like water and better solubility in polar aprotic and some nonpolar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common solvents.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water | Insoluble | The large hydrophobic surface area of the molecule dominates, and it cannot effectively participate in the hydrogen-bonding network of water. |

| Methanol, Ethanol | Sparingly Soluble | The polarity of the alcohol can interact with the sulfonyl group, but the large nonpolar rings limit overall solubility. Solubility is expected to decrease as the alkyl chain of the alcohol increases. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Soluble | These are strong, polar aprotic solvents capable of effectively solvating both the polar sulfonyl group and, to some extent, the large aromatic system. |

| Acetone, Acetonitrile | Soluble | These solvents possess sufficient polarity to interact favorably with the sulfonyl moiety through dipole-dipole interactions without the high energetic cost of disrupting a hydrogen-bonded network. | |

| Nonpolar | Toluene, Benzene | Moderately Soluble | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the indole and phenyl rings of the solute. |

| Hexane, Heptane | Sparingly Insoluble | The polarity of the sulfonyl group is poorly solvated by nonpolar aliphatic solvents, likely leading to low solubility despite van der Waals interactions with the rest of the molecule. | |

| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents offer a good balance, being able to solvate the large, relatively nonpolar structure while also interacting with the polar sulfonyl group. |

Experimental Protocols: Quantitative Solubility Determination

To obtain precise, quantitative solubility data, the equilibrium shake-flask method is widely regarded as the gold standard for its reliability.[3][4] This method involves generating a saturated solution of the compound in the solvent of interest and then measuring the concentration of the dissolved solute.

Key Experiment: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Solvent of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An excess is critical to ensure that a solid phase remains at equilibrium.[3]

-

Accurately add a known volume (e.g., 5 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[5]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To separate the saturated supernatant from the undissolved solid, either:

-

Centrifuge the vials at high speed.

-

Filter the solution using a syringe filter. Ensure the filter material is compatible with the solvent. This step must be performed carefully to avoid temperature changes or solvent evaporation.

-

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a precise aliquot of the clear, saturated supernatant.

-

Dilute the aliquot quantitatively with the same solvent to a concentration that falls within the linear range of the analytical instrument (e.g., UV-Vis spectrophotometer). Record the dilution factor accurately.

-

-

Concentration Determination via UV-Vis Spectrophotometry:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent at known concentrations. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot absorbance versus concentration to generate a calibration curve.[6][7]

-

Sample Analysis: Measure the absorbance of the diluted sample solution at the same λmax.

-

Calculation: Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

-

Solubility Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

-

Express the final solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for determining equilibrium solubility.

References

CAS number and molecular weight of 6-Bromo-1-(phenylsulfonyl)-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Bromo-1-(phenylsulfonyl)-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of research focused exclusively on this specific molecule, this guide also draws upon data from the broader classes of brominated indoles and N-phenylsulfonylindoles to infer its potential properties and applications.

Core Compound Data

A summary of the essential chemical and physical properties of this compound is presented below.

| Property | Value | Reference |

| CAS Number | 679794-03-7 | [1][2] |

| Molecular Formula | C₁₄H₁₀BrNO₂S | [1][2] |

| Molecular Weight | 336.21 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Physical Form | Solid | [3] |

Introduction to the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a privileged scaffold in drug discovery. This structure is found in a multitude of natural products and synthetic compounds with a wide array of biological activities. Indole derivatives are known to exhibit anti-inflammatory, anticancer, antimicrobial, and antiviral properties, making them a focal point for the development of new therapeutic agents.[3] The addition of a bromine atom and a phenylsulfonyl group to the indole core, as in this compound, can significantly modulate its physicochemical properties and biological activity.

The Role of Bromine Substitution

The presence of a bromine atom on the indole ring, as seen in 6-bromoindoles, can enhance the therapeutic potential of the molecule. Bromination often increases lipophilicity, which can improve membrane permeability and bioavailability. Furthermore, the electronic properties of the bromine atom can influence the way the molecule interacts with biological targets, potentially leading to increased potency and selectivity.[4] Brominated indoles have demonstrated significant anti-inflammatory effects, often through the modulation of signaling pathways such as the nuclear factor kappa B (NF-κB) pathway.[4]

The Phenylsulfonyl Group

The N-phenylsulfonyl group serves multiple roles in the context of indole chemistry. It can function as a protecting group for the indole nitrogen, preventing unwanted reactions during multi-step syntheses. Additionally, this group can act as an activating group, influencing the reactivity of the indole ring. From a pharmacodynamic perspective, the phenylsulfonyl moiety can participate in key binding interactions with biological targets, such as enzymes and receptors, contributing to the overall biological activity of the molecule.

Potential Therapeutic Applications

Anti-inflammatory Activity

Brominated indoles, including 6-bromoindole, have been shown to reduce the production of pro-inflammatory mediators.[4] This is often achieved by inhibiting the translocation of NF-κB to the nucleus, which in turn downregulates the expression of genes involved in the inflammatory response.[4] It is plausible that this compound could exhibit similar anti-inflammatory properties.

Anticancer Potential

The indole scaffold is a common feature in many anticancer agents. The mechanisms of action are diverse and can include the inhibition of key enzymes like kinases, disruption of microtubule dynamics, and induction of apoptosis. The substitution pattern of this compound may confer cytotoxic activity against various cancer cell lines.

Antimicrobial and Antiviral Activity

Indole derivatives are known to possess a broad spectrum of antimicrobial and antiviral activities. The structural features of this compound make it a candidate for investigation as a potential agent against bacterial, fungal, and viral pathogens.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not explicitly documented in the current body of scientific literature. However, a general synthetic approach can be inferred from related preparations.

A plausible synthetic route would involve the sulfonylation of 6-bromoindole. This reaction typically involves deprotonation of the indole nitrogen with a suitable base, followed by reaction with benzenesulfonyl chloride.

Caption: A potential synthetic workflow for this compound.

Signaling Pathways

While no signaling pathways have been directly attributed to the action of this compound, the known activities of related brominated indoles suggest a potential interaction with the NF-κB signaling pathway.

References

The Phenylsulfonyl Group in Indole Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a ubiquitous scaffold in a vast array of biologically active natural products and pharmaceutical agents. Consequently, the development of synthetic methodologies for the selective functionalization of the indole ring is a cornerstone of modern medicinal chemistry. The phenylsulfonyl group (PhSO2) has emerged as a versatile and powerful tool in indole chemistry, serving as a protecting group, an activating group, and a directing group to facilitate a wide range of chemical transformations. This technical guide provides a comprehensive overview of the multifaceted role of the phenylsulfonyl group in indole chemistry, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations.

The Phenylsulfonyl Group as a Protecting Group for the Indole Nitrogen

The protection of the indole nitrogen is often a prerequisite for subsequent functionalization, preventing undesired side reactions and modulating the reactivity of the indole ring. The phenylsulfonyl group is a robust and widely used protecting group for this purpose.[1]

Introduction of the Phenylsulfonyl Group

The N-phenylsulfonylation of indole is typically achieved by reacting the indole with benzenesulfonyl chloride in the presence of a base.

Experimental Protocol: N-Phenylsulfonylation of Indole

A common procedure for the N-phenylsulfonylation of indole involves the following steps:

-

To a solution of indole (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), is added a base (1.1 to 1.5 eq). Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N).

-

The resulting mixture is stirred at room temperature for a designated period, typically 30 minutes, to ensure complete deprotonation of the indole nitrogen.

-

Benzenesulfonyl chloride (1.1 to 1.2 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated gently until completion, which is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-phenylsulfonylindole.

Deprotection of the N-Phenylsulfonyl Group

While the phenylsulfonyl group is stable to a wide range of reaction conditions, its removal can be challenging and often requires harsh conditions.[1] However, several methods for the deprotection of N-phenylsulfonylindoles have been developed, offering a range of options depending on the substrate's functional group tolerance.

| Method | Reagents and Conditions | Typical Yield (%) | Reference |

| Base-catalyzed Hydrolysis | Cesium carbonate (3.0 eq), THF/MeOH (2:1), rt, 18 h | 98 | [2] |

| KOH, MeOH, reflux | Varies | [3] | |

| Reductive Cleavage | Mg, MeOH, reflux | High | [3] |

| Sodium amalgam (Na-Hg), MeOH | Varies | [4] | |

| Electrochemical Reduction | Constant cathodic potential, protic medium | Varies | [5] |

Experimental Protocol: Deprotection of N-Phenylsulfonylindole using Cesium Carbonate

A mild and efficient method for the deprotection of N-phenylsulfonylindoles utilizes cesium carbonate:[2]

-

N-Phenylsulfonylindole (1.0 eq) is dissolved in a mixture of THF and methanol (2:1).

-

Cesium carbonate (3.0 eq) is added to the solution.

-

The resulting mixture is stirred at ambient temperature, and the progress of the reaction is monitored by HPLC or TLC.

-

Once the reaction is complete, the solvent is removed under vacuum.

-

Water is added to the residue, and the mixture is stirred at ambient temperature for 10 minutes.

-

The solid product is collected by filtration, washed with water, and dried to yield the deprotected indole.[2]

The Phenylsulfonyl Group as an Activating and Directing Group

The strongly electron-withdrawing nature of the phenylsulfonyl group significantly modifies the electronic properties of the indole ring, playing a crucial role in activating it towards certain reactions and directing the regioselectivity of substitution.

Electrophilic Substitution

While the indole nucleus is inherently electron-rich and readily undergoes electrophilic substitution at the C3 position, the N-phenylsulfonyl group deactivates the pyrrole ring towards electrophilic attack. However, under forcing conditions, electrophilic substitution can occur, often with altered regioselectivity. For instance, Friedel-Crafts acylation of 1-(phenylsulfonyl)indole occurs at the C3 position.[6]

Workflow for C3-Acylation of Indole via N-Phenylsulfonylation

Caption: Synthetic route to 3-acylindoles.

Nucleophilic Substitution and Addition

The electron-withdrawing phenylsulfonyl group makes the indole ring susceptible to nucleophilic attack, a reactivity pattern that is the reverse of that observed for N-unprotected indoles.

N-Phenylsulfonyl-3-nitroindole is an excellent substrate for nucleophilic addition at the C2 position. This reaction provides a powerful method for the synthesis of 2-substituted indoles.

| Nucleophile (Hetaryllithium) | Product(s) | Yield (%) |

| 2-Lithio-N-Boc-pyrrole | 2-(N-Boc-pyrrol-2-yl)-3-nitroindole | 65 |

| 2-Lithiofuran | 2-(Furan-2-yl)-3-nitroindole | 78 |

| 2-Lithiothiophene | 2-(Thiophen-2-yl)-3-nitroindole | 85 |

| 2-Lithio-N-phenylsulfonylindole | 2-(N-Phenylsulfonylindol-2-yl)-3-nitroindole | 31 (indole), 27 (indoline) |

Experimental Protocol: Nucleophilic Addition of Hetaryllithiums to 3-Nitro-1-(phenylsulfonyl)indole

A general procedure for this transformation is as follows:[7]

-

To a solution of the corresponding heteroarene (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.1 eq).

-

The mixture is stirred at this temperature for 30 minutes to generate the hetaryllithium reagent.

-

A solution of 3-nitro-1-(phenylsulfonyl)indole (1.0 eq) in anhydrous THF is then added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

-

The reaction is quenched with saturated aqueous ammonium chloride solution.

-

The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

-

Purification by column chromatography affords the 2-substituted-3-nitroindole product.[7]

A fascinating reactivity pattern observed for N-phenylsulfonylindoles is cine-substitution, where the incoming nucleophile attacks the C2 position, leading to the expulsion of the phenylsulfonyl group from the nitrogen atom. This reaction is particularly effective with electron-withdrawing groups at the C3 position.[8][9]

Mechanism of cine-Substitution

Caption: cine-Substitution of N-phenylsulfonylindole.

Experimental Protocol: cine-Substitution with Alcohols

The general procedure for the cine-substitution of N-phenylsulfonyl-3-substituted indoles with alcohols is as follows:[8]

-

To a solution of the N-phenylsulfonyl-3-substituted indole (1.0 eq) in the corresponding alcohol as the solvent, is added a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) (1.2 eq).

-

The reaction mixture is heated to reflux and monitored by TLC.

-

Upon completion, the reaction is cooled to room temperature and the excess alcohol is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent.

-

The organic layer is washed, dried, and concentrated.

-

The crude product is purified by chromatography to give the 2-alkoxy-3-substituted indole.

Lithiation and C-H Functionalization

The phenylsulfonyl group can direct metallation to specific positions of the indole ring. While lithiation of N-unprotected indole occurs at the N-H bond, N-phenylsulfonylindole can be lithiated at the C2 or C3 positions, providing a route to further functionalization.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto the indole scaffold, and the phenylsulfonyl group can act as a directing group in these transformations.

Workflow for C-H Functionalization

Caption: Transition metal-catalyzed C-H functionalization.

Cycloaddition Reactions

The electron-deficient nature of the N-phenylsulfonylindole π-system makes it a suitable component in cycloaddition reactions, such as [3+2] cycloadditions, providing access to complex polycyclic indole derivatives.

Applications in the Synthesis of Bioactive Molecules

The unique reactivity imparted by the phenylsulfonyl group has been exploited in the synthesis of various biologically active compounds. For example, 1-(phenylsulfonyl)-1H-indole-2-carbaldehyde is a key intermediate in the synthesis of bouchardatine, a naturally occurring alkaloid.[10] Furthermore, substituted N-phenylsulfonylindoles have been investigated as inhibitors of HIV-1 reverse transcriptase.[1]

Conclusion

The phenylsulfonyl group is a remarkably versatile tool in indole chemistry, functioning as a robust protecting group, a powerful activating group, and a regiochemical directing group. Its ability to modulate the electronic properties of the indole ring opens up a wide range of synthetic possibilities, enabling the construction of complex and biologically significant molecules. A thorough understanding of the introduction, cleavage, and reactivity of N-phenylsulfonylindoles is therefore essential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. This guide provides a foundational understanding and practical protocols to aid in the effective utilization of this important synthetic handle.

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. Arenesulfonyl indole: new precursor for diversification of C-3 functionalized indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. 1-(Phenylsulfonyl)-1H-indole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 6-Bromoindoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical applications of electrophilic substitution reactions on 6-bromoindoles. This class of reactions is fundamental to the functionalization of the indole scaffold, a privileged structure in a multitude of pharmaceuticals and biologically active compounds. The presence of a bromine atom at the 6-position influences the electron density distribution within the indole ring, thereby affecting the regioselectivity and reactivity of electrophilic attack. This document details the major types of electrophilic substitution reactions, provides quantitative data for key transformations, outlines detailed experimental protocols, and visualizes reaction mechanisms and workflows.

Introduction: The Reactivity of the 6-Bromoindole Nucleus

The indole ring is an electron-rich heteroaromatic system, making it highly susceptible to electrophilic aromatic substitution. The position of highest electron density, and therefore the most nucleophilic center, is the C3 position of the pyrrole ring. This inherent reactivity is largely retained in 6-bromoindole. The bromine atom at the 6-position is a deactivating group due to its electron-withdrawing inductive effect; however, its lone pairs can participate in resonance, which directs electrophilic attack to the ortho and para positions of the benzene ring.

Despite the deactivating nature of the bromine substituent, electrophilic attack overwhelmingly occurs at the C3 position of the pyrrole ring. This is because the C3 position is significantly more activated by the nitrogen atom of the pyrrole ring than any position on the benzene ring is deactivated by the bromine atom. The resulting intermediate, with the positive charge delocalized over the pyrrole ring and onto the nitrogen atom, is more stable than the corresponding intermediate from attack at any other position.

Major Electrophilic Substitution Reactions of 6-Bromoindoles

This section details the most common and synthetically useful electrophilic substitution reactions performed on 6-bromoindoles. The discussion focuses on the regioselectivity, typical reagents, and reaction conditions.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an aromatic ring. For 6-bromoindole, this reaction proceeds with high regioselectivity at the C3 position to yield 6-bromo-1H-indole-3-carbaldehyde. The Vilsmeier reagent, a chloroiminium salt, is generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).

Friedel-Crafts Acylation

Friedel-Crafts acylation is a versatile method for introducing an acyl group (-COR) onto the indole nucleus. This reaction, when applied to 6-bromoindole, also exhibits high selectivity for the C3 position. The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or yttrium triflate (Y(OTf)₃).

Nitration

The nitration of 6-bromoindole introduces a nitro group (-NO₂) at the C3 position. This reaction is a key step in the synthesis of various biologically active molecules. While traditional nitrating agents like nitric acid can be used, milder and more regioselective methods have been developed to avoid harsh acidic conditions that can lead to side reactions with the indole nucleus.

Halogenation

The introduction of a second halogen atom onto the 6-bromoindole ring via electrophilic substitution also occurs preferentially at the C3 position. Various halogenating agents can be employed, including molecular halogens (e.g., Br₂) and N-halosuccinimides (e.g., NBS, NCS). The rate of halogenation is influenced by the electronic properties of the substituent at the 6-position.

Mannich Reaction

The Mannich reaction involves the aminoalkylation of an acidic proton, in this case at the C3 position of 6-bromoindole. The reaction utilizes formaldehyde, a primary or secondary amine, and an acid catalyst to generate an electrophilic iminium ion, which is then attacked by the electron-rich indole ring. This reaction is crucial for the synthesis of gramine analogues, which are important synthetic intermediates.

Quantitative Data Summary

The following tables summarize the available quantitative data for the electrophilic substitution reactions of 6-bromoindoles.

| Reaction | Electrophile/Reagents | Product | Yield (%) | Reference |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 6-Bromo-1H-indole-3-carbaldehyde | 25 | [1] |

| Friedel-Crafts Acylation | Oxalyl chloride, AlCl₃ | 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride | Not specified | [2] |

| Friedel-Crafts Acylation | Acetic anhydride, Y(OTf)₃, [BMI]BF₄ | 3-Acetyl-6-bromoindole | High (not specified) | [3] |

| Nitration | Ammonium tetramethylnitrate, Trifluoroacetic anhydride | 6-Bromo-3-nitro-1H-indole | Medium (not specified) | [4] |

Note: Yields can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

This section provides detailed experimental methodologies for key electrophilic substitution reactions of 6-bromoindole.

Vilsmeier-Haack Formylation of 6-Bromoindole[1]

Synthesis of 6-Bromo-1H-indole-3-carbaldehyde

-

Cool N,N-dimethylformamide (10 mL) to 0 °C under a nitrogen atmosphere.

-

Slowly add phosphorus oxychloride (3.2 mL, 34.6 mmol) while maintaining the temperature between 0 °C and 10 °C.

-

Stir the resulting mixture at 0 °C for 30 minutes.

-

Slowly add a solution of 6-bromoindole (5.5 g, 28.1 mmol) in N,N-dimethylformamide (28 mL), keeping the temperature between 0 °C and 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Pour the viscous reaction mixture into 250 g of ice water.

-

Adjust the pH to approximately 7 with a 1N sodium hydroxide solution.

-

Allow the mixture to stand at room temperature overnight.

-

Collect the resulting pink solid by filtration, wash with water, and recrystallize from ethanol to yield 6-bromo-1H-indole-3-carbaldehyde as a light tan solid (1.6 g, 25% yield).

-

Characterization: ¹H NMR (d₆-DMSO, 400 MHz): δ 12.20 (br s, 1H), 9.91 (s, 1H), 8.31 (d, J = 3 Hz, 1H), 8.00 (d, J = 9 Hz, 1H), 7.69 (d, J = 2 Hz, 1H), 7.34 (dd, J = 8, 2 Hz, 1H).[1]

Friedel-Crafts Acylation of 6-Bromoindole[2]

Synthesis of 2-(6-Bromo-1H-indol-3-yl)-2-oxoacetyl chloride

-

To a solution of 6-bromoindole (40 g) in 450 mL of anhydrous methylene chloride, add aluminum chloride (15 g).

-

Add oxalyl chloride (60 g) to the mixture.

-

Reflux the reaction mixture for 2 hours.

-

Cool the reaction to room temperature and add water.

-

Separate the organic layer, dry it, and concentrate under reduced pressure.

-

The residue is purified by column chromatography to obtain 47 g of 2-(6-bromo-1H-indol-3-yl)-2-oxoacetyl chloride.[2]

Nitration of N-Boc-6-bromoindole (General Procedure Adaptation)[4]

Synthesis of N-Boc-6-bromo-3-nitroindole

This is an adapted general procedure, as a specific protocol for 6-bromoindole was not found.

-

To a solution of N-Boc-6-bromoindole (1 mmol) in acetonitrile, add ammonium tetramethylnitrate (1.2 mmol).

-

Cool the mixture to 0 °C and add trifluoroacetic anhydride (2 mmol).

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key reaction mechanisms and experimental workflows.

Reaction Mechanisms

Caption: Mechanism of the Vilsmeier-Haack formylation of 6-bromoindole.

Caption: Mechanism of the Friedel-Crafts acylation of 6-bromoindole.

Experimental Workflows

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Caption: Experimental workflow for the Friedel-Crafts acylation.

Conclusion

The electrophilic substitution reactions of 6-bromoindoles are a cornerstone of synthetic strategies aimed at producing functionalized indole derivatives for various applications, particularly in drug discovery. The C3 position of the 6-bromoindole nucleus is the predominant site of electrophilic attack for a range of reactions including Vilsmeier-Haack formylation, Friedel-Crafts acylation, nitration, halogenation, and the Mannich reaction. This high regioselectivity, coupled with well-established experimental protocols, makes 6-bromoindole a valuable and versatile starting material. This guide provides the foundational knowledge and practical details necessary for researchers and scientists to effectively utilize these important transformations in their synthetic endeavors.

References

- 1. 6-Bromoindole-3-carboxaldehyde | 17826-04-9 [chemicalbook.com]

- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 6-Bromo-1-(phenylsulfonyl)-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 6-Bromo-1-(phenylsulfonyl)-1H-indole as a versatile building block in organic synthesis. The presence of the bromine atom at the C6-position, combined with the activating and protecting nature of the phenylsulfonyl group on the indole nitrogen, makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are instrumental in the construction of complex molecular architectures, particularly in the synthesis of biologically active compounds and novel pharmaceutical candidates.[1]

The indole scaffold is a privileged motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The functionalization of the indole core at the C6-position allows for the systematic exploration of structure-activity relationships, leading to the development of potent and selective therapeutic agents.

This document details protocols for key palladium-catalyzed reactions—Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings—utilizing this compound. Quantitative data from analogous systems are provided to guide reaction optimization.

Key Synthetic Applications

The primary application of this compound lies in its use as a substrate in palladium-catalyzed cross-coupling reactions. The electron-withdrawing phenylsulfonyl group can influence the reactivity of the indole ring, and the bromine atom at the 6-position serves as a versatile handle for the introduction of various substituents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between this compound and a wide range of organoboron reagents. This reaction is highly valued for its mild conditions and tolerance of diverse functional groups.[5][6]

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired aryl- or vinylboronic acid or ester (1.2-1.5 equiv.), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst system like Pd(OAc)₂ with a suitable ligand like SPhos or XPhos (1-5 mol%)).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

-

Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Quantitative Data: Suzuki-Miyaura Coupling of Analogous Bromo-Heterocycles

The following data for the coupling of bromo-indazoles and other bromo-anilines can serve as a guide for optimizing reactions with this compound.

| Aryl Bromide Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| N-(6-bromo-1H-indazol-4-yl)acetamide | (4-methoxyphenyl)boronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-dioxane/water | 80-100 | High | [5] |

| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [5][7] |

| ortho-bromoaniline | Phenylboronic acid pinacol ester | CataCXium A Pd G3 (5) | Cs₂CO₃ | 2-MeTHF | 70 | 91 | [8] |

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction

The Mizoroki-Heck reaction enables the formation of carbon-carbon bonds by coupling this compound with alkenes. This reaction is a powerful tool for the synthesis of substituted alkenes.[9][10]

Experimental Protocol: General Procedure for Heck Reaction

-

Reaction Setup: In a sealable reaction vessel, add this compound (1.0 equiv.), the alkene (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%) if required.

-

Solvent and Base: Add a suitable solvent (e.g., DMF, acetonitrile, or toluene) and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv.).

-

Inert Atmosphere: Purge the vessel with an inert gas.

-

Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C), often with microwave irradiation to reduce reaction times.

-

Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the residue by column chromatography.

Quantitative Data: Heck Reaction of Analogous Bromo-Indoles

The following data for the coupling of bromo-indoles provides a reference for reaction development.

| Bromo-Indole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 5-Iodo-indole | Acrylic acid | Na₂PdCl₄ (5) | sSPhos (12.5) | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 90 | |

| 5-Bromo-indole | Acrylic acid | Na₂PdCl₄ (5) | sSPhos (12.5) | Na₂CO₃ | CH₃CN/H₂O | 80 (MW) | 94 |

Catalytic Cycle for Heck Reaction

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination

This reaction is a premier method for the formation of carbon-nitrogen bonds, coupling this compound with a diverse range of primary and secondary amines.[11][12]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., RuPhos or BrettPhos pre-catalyst, 1-5 mol%), and a strong base (e.g., LiHMDS, NaOt-Bu, or K₃PO₄, 2.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.

-

Solvent Addition: Add an anhydrous solvent (e.g., THF or toluene) via syringe.

-

Reaction: Seal the tube and heat the mixture to the appropriate temperature (typically 65-110 °C).

-

Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Quantitative Data: Buchwald-Hartwig Amination of a Related Bromo-Indazole

The following data for 6-bromo-1H-indazole provides a useful starting point for reaction optimization.[11]

| Amine | Product | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Aniline | N-phenyl-1H-indazol-6-amine | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 85 |

| 4-Methoxyaniline | N-(4-methoxyphenyl)-1H-indazol-6-amine | BrettPhos precatalyst (2) | LiHMDS | THF | 65 | 92 |

| Morpholine | 6-(morpholino)-1H-indazole | RuPhos precatalyst (2) | LiHMDS | THF | 65 | 95 |

Catalytic Cycle for Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling reaction is an efficient method for the formation of a carbon-carbon bond between this compound and a terminal alkyne. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[13][14]

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., Et₃N or diisopropylamine, 2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.2 equiv.) dropwise.

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Quantitative Data: Sonogashira Coupling of a Bromo-Indole Analogue

The following data for 5-bromoindole serves as a useful reference.[13]

| Alkyne | Product | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylacetylene | 5-(Phenylethynyl)-1H-indole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 95 |

| Propargyl alcohol | 5-(3-Hydroxyprop-1-yn-1-yl)-1H-indole | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | RT | 88 |

Catalytic Cycle for Sonogashira Coupling

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 1-(phenylsulfonyl)-indole have been investigated as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][15] For instance, substituted indoles can act as inhibitors of Cyclin-Dependent Kinases (CDKs), which control cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Illustrative Signaling Pathway: Inhibition of CDK-Mediated Cell Cycle Progression

Caption: Inhibition of the CDK4/6-Rb pathway by a synthesized indole derivative.

References

- 1. The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of novel indole derivatives containing sulfonamide scaffold as potential tubulin inhibitor - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Heck reaction - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. japsonline.com [japsonline.com]

Application Notes and Protocols for 6-Bromo-1-(phenylsulfonyl)-1H-indole in Indole Protection

For Researchers, Scientists, and Drug Development Professionals